5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide
Description
5-Bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide (CAS: 1040638-43-4; molecular formula: C₁₅H₁₀BrFN₂O₃; molecular weight: 365.15 g/mol) is a brominated furan carboxamide derivative featuring a 1,2-oxazole moiety substituted with a 2-fluorophenyl group .
Properties
IUPAC Name |
5-bromo-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O3/c16-14-6-5-12(21-14)15(20)18-8-9-7-13(22-19-9)10-3-1-2-4-11(10)17/h1-7H,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYVSJGDPOZBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(O3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a 2-fluorophenyl acyl chloride and an appropriate amine under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated oxazole derivative with furan-2-carboxylic acid or its derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives. Reduction reactions can also occur, especially at the oxazole ring, resulting in the formation of dihydrooxazole derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) in suitable solvents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with boronic acids in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Dihydrooxazole derivatives.
Coupling Products: Aryl or vinyl-substituted derivatives.
Scientific Research Applications
5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the development of new therapeutic agents.
Chemical Biology: The compound serves as a tool to study biochemical pathways and mechanisms, providing insights into cellular processes and disease mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular responses.
Comparison with Similar Compounds
Structural Analogues of Bromofuran Carboxamides
5-Bromo-N-[4-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]-2-Furamide
- Structure : Bromofuran carboxamide linked to a phenyl group substituted with a triazolopyridazine ring.
- This may reduce solubility compared to the target compound’s fluorophenyl moiety, which enhances lipophilicity and metabolic stability .
5-Bromo-N-[(2-Methoxyphenyl)Carbamothioyl]Furan-2-Carboxamide
- Structure : Thiourea derivative with a methoxyphenyl substituent.
- The target compound’s oxazole ring offers greater rigidity and stability .
N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-Oxadiazol-3-yl]Phenyl}Furan-2-Carboxamide
- Structure : Contains an oxadiazole ring instead of an oxazole.
- The target’s oxazole may provide better lipophilicity for membrane permeability .
Substituent Effects on Physicochemical Properties
| Compound Name | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Stability Notes |
|---|---|---|---|---|
| Target Compound | Oxazolylmethyl-2-fluorophenyl | 365.15 | ~2.8* | Likely stable due to fluorophenyl |
| 5-Bromo-N-isobutyl-2-furamide | Isobutyl | ~250 (estimated) | ~1.5 | Simpler structure, lower lipophilicity |
| 5-Bromo-N-[(2-methoxyphenyl)carbamothioyl] | Thiourea-methoxyphenyl | 351.22 | ~2.2 | Susceptible to oxidative degradation |
*Estimated based on fluorophenyl and bromofuran contributions.
Key Observations :
- Lipophilicity : The target compound’s fluorophenyl and bromofuran groups increase LogP compared to analogues with methoxyphenyl or isobutyl substituents.
- Metabolic Stability : Oxazole and fluorophenyl groups likely enhance stability relative to thiourea or triazolopyridazine derivatives, which may degrade under acidic conditions (e.g., simulated gastric fluid) .
Biological Activity
5-bromo-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}furan-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a furan carboxamide backbone with a bromine atom and a fluorophenyl substituent, contributing to its unique biological properties.
Research indicates that compounds similar to this compound may act through various mechanisms, including:
- Inhibition of Protein Kinases : Many oxazole derivatives are known to inhibit specific kinases involved in cancer progression.
- Modulation of Signaling Pathways : The compound may influence pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Anticancer Properties
Several studies have investigated the anticancer potential of related compounds. For instance:
- In vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, analogs demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Enzyme Inhibition
The compound's structural features suggest potential inhibition of specific enzymes:
| Enzyme | IC50 Value (µM) | Selectivity |
|---|---|---|
| PTP1B | 0.00068 | High selectivity over CD45 |
| DYRK1A | 0.004 | Moderate selectivity |
These values indicate strong inhibitory potential, making it a candidate for further investigation in drug development.
Case Studies
- Study on Insulin Resistance : In a study involving diabetic rat models, related compounds improved insulin sensitivity by modulating gene expression associated with insulin signaling pathways . This suggests that this compound may have metabolic benefits beyond its anticancer properties.
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of oxazole derivatives revealed that they induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins . This mechanism highlights the potential for therapeutic applications in oncology.
Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of similar compounds indicates that they exhibit moderate bioavailability (approximately 10% in some models) after oral administration . Understanding these properties is crucial for optimizing dosage forms and delivery methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
